4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
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Overview
Description
This compound is part of the pyridazinone family, recognized for its potential pharmaceutical applications. The presence of chlorine atoms and a methoxyiminoethyl group adds unique reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: A starting material, such as 4,5-dichloro-2-hydrazinopyridazine, undergoes a condensation reaction with (2Z)-2-(4-chlorophenyl)-2-methoxyiminoacetonitrile.
Catalysis: Using catalysts like palladium or other transition metals enhances the reaction efficiency.
Solvents: Organic solvents such as dichloromethane or ethanol are typically used.
Industrial Production Methods:
Bulk Synthesis: Scaling up the above reaction in industrial reactors.
Purification: Recrystallization and chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to various oxidative derivatives.
Reduction: Reduction can alter the nitro groups to amines.
Substitution: Chlorine atoms can be substituted by nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, various alkyl amines under basic conditions.
Major Products:
Oxidative Derivatives: Formation of oximes.
Reduction Products: Amines.
Substitution Products: Corresponding substituted pyridazinones.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis. Biology: Investigated for their enzyme inhibition properties. Medicine: Industry: Used in agricultural chemistry for designing pesticides and herbicides.
Mechanism of Action
Mechanism:
Binding Affinity: Binds to specific molecular targets, such as enzymes or receptors, inhibiting their function.
Pathways: Affects biochemical pathways like signal transduction or metabolic processes, leading to its biological effects.
Molecular Targets:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Interaction with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
4,5-Dichloro-2-[(2Z)-2-(4-bromophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
4,5-Dichloro-2-[(2Z)-2-(4-fluorophenyl)-2-methoxyiminoethyl]pyridazin-3-one.
Uniqueness:
Chlorine Substitution: The specific positioning of chlorine atoms and the methoxyiminoethyl group provides unique chemical and biological properties.
Reactivity: Enhanced reactivity compared to its bromine and fluorine analogs, potentially leading to more potent biological activity.
So there you have it! This compound’s chemistry is as intricate as its name is long. Which part intrigued you the most?
Properties
IUPAC Name |
4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O2/c1-21-18-11(8-2-4-9(14)5-3-8)7-19-13(20)12(16)10(15)6-17-19/h2-6H,7H2,1H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWJUKOGWPAVGH-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1C(=O)C(=C(C=N1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\CN1C(=O)C(=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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